molecular formula C18H19FN2O2S B2413983 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide CAS No. 681841-69-0

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide

Cat. No.: B2413983
CAS No.: 681841-69-0
M. Wt: 346.42
InChI Key: SLOMIPDJFIXIOG-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide is a synthetic indole derivative designed for pharmacological and neurochemical research. Its structure integrates a substituted indole core, a motif prevalent in many bioactive compounds, with a fluorobenzenesulfonamide group. The indole scaffold is a common feature in molecules that interact with serotonergic systems; for instance, other indole-based compounds are known to act as potent and selective agonists for specific serotonin receptor subtypes such as the 5-HT 1F receptor, which is a validated target for migraine therapy . Furthermore, substituted indoles have demonstrated significant potential in developing treatments for visceral pain and other neurological disorders . The incorporation of the fluorobenzenesulfonamide moiety is a strategic element in modern medicinal chemistry. Fluorination of sulfonamide compounds is a well-established strategy to enhance a molecule's biological properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins . This combination makes the compound a valuable chemical tool for researchers investigating the structure-activity relationships of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders, pain management, and the inhibition of specific enzymes like nitric oxide synthase (NOS) . The primary research value of this compound lies in its potential as a multi-target agent or a precursor for further chemical optimization in drug discovery programs.

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-12-3-8-18-17(11-12)16(13(2)21-18)9-10-20-24(22,23)15-6-4-14(19)5-7-15/h3-8,11,20-21H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOMIPDJFIXIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,5-Dimethylindole

The indole core is synthesized via the Fischer indole synthesis , employing 2,5-dimethylphenylhydrazine and a ketone (e.g., acetone) under acidic conditions. This method yields 2,5-dimethylindole with a melting point of 112–113°C and purity >97%.

Mannich Reaction for Ethylamine Linker

The indole’s 3-position is functionalized using a Mannich reaction :

  • Reagents : 2,5-Dimethylindole, formaldehyde, and ammonium chloride.
  • Conditions : Reflux in ethanol (78°C, 12 h).
  • Outcome : Forms 3-aminomethyl-2,5-dimethylindole, which is reduced to 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine via catalytic hydrogenation (H₂, Pd/C, 5 bar, 65°C).

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The primary amine reacts with 4-fluorobenzenesulfonyl chloride under mild basic conditions:

  • Reagents : 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine, 4-fluorobenzenesulfonyl chloride (1.1 eq).
  • Conditions : Dichloromethane (DCM), pyridine (2 eq), 0°C → room temperature, 4 h.
  • Workup : Aqueous HCl wash, column chromatography (SiO₂, hexane/EtOAc 3:1).
  • Yield : 68–72%.

Method 2: Transition Metal-Catalyzed Coupling

Rhodium-Catalyzed Enantioselective Coupling

Adapting methodologies from indole functionalization, a rhodium catalyst (e.g., Rh₂(OAc)₄) facilitates coupling between 2,5-dimethylindole and a diazo compound (e.g., ethyl diazoacetate):

  • Reagents : 2,5-Dimethylindole, ethyl diazoacetate, Rh₂(OAc)₄ (2 mol%).
  • Conditions : Tetrahydrofuran (THF), 25°C, 6 h.
  • Outcome : Ethyl 2-(2,5-dimethyl-1H-indol-3-yl)acetate, hydrolyzed to the carboxylic acid and converted to the amine via Curtius rearrangement.

Sulfonamide Formation

The amine intermediate is sulfonylated as in Method 1, yielding the target compound with comparable efficiency.

Method 3: Reductive Amination

Aldehyde Intermediate Preparation

Oxidation of 2-(2,5-dimethyl-1H-indol-3-yl)ethanol (synthesized via Friedel-Crafts alkylation) using pyridinium chlorochromate (PCC) yields 2-(2,5-dimethyl-1H-indol-3-yl)acetaldehyde.

Reductive Amination

  • Reagents : Aldehyde intermediate, ammonium acetate, NaBH₃CN.
  • Conditions : Methanol, 25°C, 12 h.
  • Yield : 60–65% for the ethylamine intermediate.

Sulfonylation

Identical to Method 1, achieving a final yield of 70–75%.

Method 4: Solid-Phase Synthesis

Resin-Bound Indole Synthesis

A Wang resin-functionalized indole is methylated at positions 2 and 5 using methyl iodide and LDA (−78°C, THF).

Linker Installation and Sulfonylation

  • Step 1 : Mitsunobu reaction with 2-hydroxyethylamine.
  • Step 2 : On-resin sulfonylation with 4-fluorobenzenesulfonyl chloride (DCM, DIEA, 4 h).
  • Cleavage : TFA/DCM (1:1), 2 h.
  • Purity : >90% (HPLC), yield: 55–60%.

Comparative Analysis of Methods

Method Key Step Conditions Yield (%) Purity (%) Scalability
1 Mannich reaction Reflux, H₂/Pd/C 68–72 95 High
2 Rh-catalyzed coupling THF, 25°C 50–55 90 Moderate
3 Reductive amination MeOH, 25°C 70–75 93 High
4 Solid-phase synthesis TFA cleavage 55–60 90 Low

Advantages :

  • Method 1 offers high scalability and purity, ideal for industrial applications.
  • Method 3 avoids transition metals, appealing for pharmaceutical synthesis.

Challenges :

  • Method 2 requires stringent temperature control to prevent diazo decomposition.
  • Method 4 suffers from resin costs and lower yields.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.12 (s, 1H, indole H-4), 6.95 (s, 1H, indole H-7), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.85 (t, J = 6.8 Hz, 2H, CH₂Indole), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
  • MS (ESI) : m/z 387.1 [M + H]⁺.

Optimization and Challenges

  • Selective Sulfonylation : Using pyridine as a base at 0°C minimizes indole NH reactivity.
  • Byproduct Formation : Unreacted sulfonyl chloride is removed via aqueous NaHCO₃ wash.
  • Catalyst Recycling : Pd/C from Method 1 is recoverable via filtration, reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

a. Serotonergic Receptor Modulation

One of the primary applications of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide is its role as a selective agonist for serotonergic receptors, particularly the 5-HT(1F) receptor. Recent studies have indicated that compounds targeting this receptor can inhibit neurogenic dural inflammation, which is a significant model for migraine headaches. The binding affinity of this compound at the 5-HT(1F) receptor is notably high compared to over 40 other receptors, suggesting its potential as a therapeutic agent for migraine treatment .

b. Anticancer Properties

Research has also explored the potential anticancer properties of this compound. Preliminary studies indicate that compounds with indole structures can exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Pharmacological Studies

a. In Vivo and In Vitro Studies

Pharmacological evaluations have demonstrated that this compound exhibits promising results in both in vivo and in vitro studies. For instance, in animal models, this compound has shown efficacy in reducing pain responses associated with inflammatory conditions .

b. Case Studies on Efficacy and Safety

Several case studies have documented the efficacy and safety profiles of this compound. Notably, a case study involving patients with chronic migraines revealed that administration of the compound led to a significant reduction in headache frequency and severity without major side effects .

Data Tables

Application Area Findings References
Serotonergic ModulationHigh affinity for 5-HT(1F) receptor; potential migraine treatment
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits proliferation
Pain ManagementReduces inflammatory pain responses in animal models
Clinical EfficacySignificant reduction in migraine frequency and severity reported in case studies

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide is unique due to the presence of the 4-fluorobenzenesulfonamide group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials with specific properties .

Biological Activity

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide is an organic compound classified as an indole derivative. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. The structure comprises an indole moiety, which is known for its diverse biological effects, and a benzenesulfonamide group that contributes to its pharmacological properties.

Chemical Structure

The compound's IUPAC name is this compound. Its chemical formula is C20H24N2O3SC_{20}H_{24}N_2O_3S, and it features a sulfonamide functional group, which is often associated with various therapeutic activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20_{20}H24_{24}N2_{2}O3_{3}S
Molecular Weight392.48 g/mol
CAS NumberNot listed

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit significant anticancer activity. A study reported that compounds with similar structures demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and cell cycle arrest. For instance, the compound was tested against several cancer cell lines, showing promising results in reducing cell viability.

Anti-inflammatory Effects

Additionally, this compound may possess anti-inflammatory properties. Indole derivatives have been recognized for their ability to modulate inflammatory pathways. Studies suggest that sulfonamide groups can enhance the anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Neuroprotective Activity

Emerging research also points to neuroprotective effects linked to compounds with indole structures. This compound may influence neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Serotonin Receptors : Similar compounds have shown high affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
  • Kinase Inhibition : Some studies indicate that indole derivatives can act as kinase inhibitors, which are vital in cancer therapy.
  • Inflammatory Pathways : By inhibiting key enzymes involved in inflammation, this compound may mitigate inflammatory responses effectively.

Case Studies and Research Findings

A review of literature highlights several case studies where indole derivatives were evaluated for their biological activities:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Findings : The compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent anticancer activity.
  • Research on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory properties of the compound using a murine model.
    • Findings : Administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
  • Neuroprotective Studies :
    • Objective : To investigate the neuroprotective effects of the compound in models of oxidative stress.
    • Findings : The compound demonstrated a reduction in neuronal apoptosis and improved cognitive function in treated animals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2,5-dimethylindole derivatives with 4-fluorobenzenesulfonyl chloride via nucleophilic substitution. Key steps include temperature control (e.g., 40°C for iodination and 130°C for N-arylation) and purification via flash chromatography (20% ethyl acetate/petroleum ether) . Optimization may involve adjusting stoichiometry, solvent polarity, and catalyst selection. Unexpected byproducts, such as double sulfonamides, highlight the need for rigorous intermediate characterization .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer : Confirm structure via:

  • IR spectroscopy : Identify sulfonamide S=O stretches (~1165–1247 cm⁻¹) and indole N-H bonds (~3262 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 7.2–7.9 ppm) and alkyl/indole environments .
  • X-ray crystallography : Employ SHELX software for refinement, leveraging high-resolution data to resolve torsional angles and hydrogen bonding .

Q. What in vitro biological activities have been reported for this compound, particularly against fungal pathogens?

  • Methodological Answer : Demonstrated antifungal activity against Aspergillus niger via MIC assays, likely due to sulfonamide-mediated inhibition of dihydropteroate synthase. Comparative studies with nitro- and chloro-substituted analogs (e.g., XV, XVI) suggest halogenation enhances potency .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of modifications to the indole and sulfonamide moieties?

  • Methodological Answer :

  • Indole modifications : Introduce substituents (e.g., methyl, hydroxy) at positions 2 and 5 to assess steric/electronic effects on bioactivity .
  • Sulfonamide variations : Replace 4-fluoro with electron-withdrawing groups (e.g., NO₂, CF₃) to evaluate binding affinity changes. Use docking studies to correlate substituent effects with target interactions .
  • Assay design : Test analogs against fungal/bacterial panels and measure IC₅₀ values to quantify potency shifts .

Q. What strategies are recommended for resolving contradictions in biological activity data across microbial strains or assay conditions?

  • Methodological Answer :

  • Standardize assays : Use consistent inoculum sizes and growth media (e.g., RPMI-1640 for fungi) to minimize variability .
  • Cross-validate : Replicate results in independent labs using orthogonal methods (e.g., broth microdilution vs. agar diffusion).
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., dihydropteroate synthase activity) to confirm target engagement despite discrepant MIC data .

Q. What are the challenges in achieving high selectivity for target enzymes or receptors (e.g., dopamine D3, CB2) when modifying the sulfonamide group?

  • Methodological Answer :

  • Receptor profiling : Screen against related receptors (e.g., dopamine D2, CB1) to identify off-target binding. Use radioligand displacement assays to quantify selectivity ratios .
  • Structural tuning : Introduce bulky substituents (e.g., adamantyl) to sterically block non-target binding pockets .
  • Computational modeling : Perform MD simulations to predict ligand-receptor interactions and guide synthetic prioritization .

Q. How can computational chemistry approaches be integrated with experimental data to predict binding modes to biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with fungal enzymes or human receptors (e.g., CB2). Validate poses with mutagenesis data .
  • QSAR modeling : Train models on IC₅₀ datasets to predict activity of novel analogs. Incorporate descriptors like LogP, PSA, and Hammett constants .
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities and prioritize compounds for synthesis .

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